

Application Notes and Protocols: ODM-203 Oral Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Alterations in these signaling pathways are common in various cancers, contributing to tumor growth, angiogenesis, and disease progression.[1] **ODM-203** demonstrates equipotent inhibition of both FGFR and VEGFR families in the low nanomolar range, leading to significant antitumor activity in preclinical mouse models.[1][2] Furthermore, **ODM-203** has been shown to modulate the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity.[1]

These application notes provide a comprehensive overview of the oral administration of **ODM-203** in mouse models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

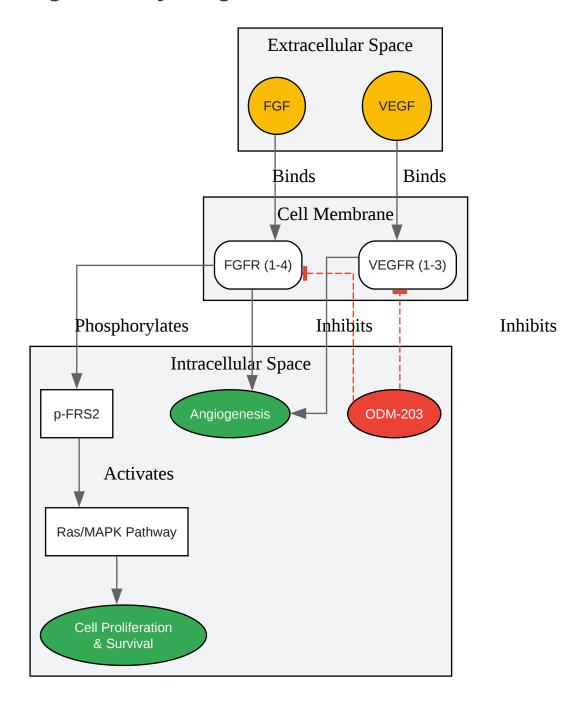
Mechanism of Action

ODM-203 is an orally available small molecule that selectively inhibits the receptor tyrosine kinase activity of all four FGFRs (FGFR1, FGFR2, FGFR3, FGFR4) and all three VEGFRs (VEGFR1, VEGFR2, VEGFR3). The binding of their respective ligands (FGF and VEGF) to these receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. A key signaling event is the phosphorylation of FGFR substrate 2 (FRS2), which acts as a docking protein to recruit other signaling molecules, ultimately activating



pathways such as the Ras/MAPK pathway, promoting cell proliferation and survival. By inhibiting the kinase activity of FGFRs and VEGFRs, **ODM-203** effectively blocks these downstream signaling events. This dual inhibition not only directly suppresses tumor cell proliferation in FGFR-dependent tumors but also inhibits angiogenesis, a critical process for tumor growth and metastasis.[1]

Signaling Pathway Diagram





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Caption: **ODM-203** inhibits FGFR and VEGFR signaling pathways.

Data Presentation

In Vitro Inhibitory Activity of ODM-203

Target/Cell Line	IC50 (nmol/L)	Description	
Biochemical Assays			
FGFR1	11	Recombinant Kinase Assay	
FGFR2	16	Recombinant Kinase Assay	
FGFR3	6	Recombinant Kinase Assay	
FGFR4	35	Recombinant Kinase Assay	
VEGFR1	26	Recombinant Kinase Assay	
VEGFR2	9	Recombinant Kinase Assay	
VEGFR3	5	Recombinant Kinase Assay	
Cellular Assays			
H1581 (FGFR1 amp)	104	Cell Proliferation Assay	
SNU16 (FGFR2 amp)	104-192	Cell Proliferation Assay	
RT4 (FGFR3 mut)	192	Cell Proliferation Assay	
HUVEC	33	VEGF-induced Tube Formation	

Data compiled from multiple sources.[2]

In Vivo Efficacy of Orally Administered ODM-203 in Mouse Models



Mouse Model	Cell Line	Treatment	Tumor Growth Inhibition (TGI)	Study Duration
Subcutaneous Xenograft	RT4 (Bladder)	20 mg/kg/day	37%	21 days
40 mg/kg/day	92%	21 days		
Subcutaneous Xenograft	SNU16 (Gastric)	30 mg/kg/day	73%	12 days
Orthotopic Syngeneic	Renca (Kidney)	7 mg/kg/day	39%	21 days
20 mg/kg/day	58%	21 days		
40 mg/kg/day	75%	21 days	_	

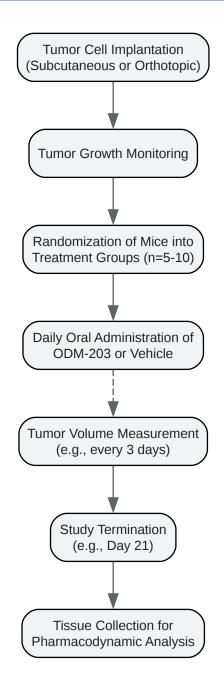
Data compiled from multiple sources.[4][5]

Experimental Protocols General Guidelines for Animal Studies

All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a controlled environment with a standard diet and water ad libitum.

Experimental Workflow for In Vivo Efficacy Studies





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Caption: General workflow for in vivo efficacy studies of **ODM-203**.

Protocol 1: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of orally administered **ODM-203** in an FGFR-dependent subcutaneous tumor model.

Materials:



- FGFR-dependent human cancer cell lines (e.g., RT4, SNU16, H1581)
- Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
- Matrigel (optional)
- ODM-203
- Vehicle for oral administration (Note: The specific vehicle used in the primary studies was not detailed. A common vehicle for oral gavage of similar compounds is 0.5% carboxymethyl cellulose (CMC) in water.)
- Calipers for tumor measurement
- Dosing needles (oral gavage)

Procedure:

- Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day
 of injection, harvest cells and resuspend in sterile PBS or culture medium, with or without
 Matrigel (1:1 ratio), at the desired concentration (e.g., 5-10 x 10⁶ cells per 100-200 μL).
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
- Drug Preparation and Administration: Prepare a suspension of **ODM-203** in the chosen vehicle at the desired concentrations (e.g., 20 mg/kg, 40 mg/kg). Administer **ODM-203** or vehicle alone to the respective groups via oral gavage once daily.
- Efficacy Evaluation: Continue daily treatment and tumor volume measurements for the duration of the study (e.g., 21 days). Monitor animal body weight and overall health as indicators of toxicity.



- Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).
- Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:
 TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)]
 x 100.

Protocol 2: Orthotopic Syngeneic Mouse Model

Objective: To assess the efficacy of **ODM-203** in a more physiologically relevant, angiogenesis-dependent, and immunocompetent mouse model.

Materials:

- Mouse cancer cell line (e.g., Renca renal carcinoma)
- Immunocompetent mice (e.g., BALB/c mice), 8 weeks old[1]
- · Surgical instruments
- ODM-203 and vehicle
- Dosing needles (oral gavage)

Procedure:

- Cell Preparation: Prepare Renca cells as described in Protocol 1.
- Surgical Implantation: Anesthetize the mice. Perform a flank incision to expose the kidney. Inject the Renca cell suspension (e.g., 0.15 million cells in 40 μL of media/Matrigel mix) into the subcapsular area of the kidney.[1] Suture the incision.
- Post-Surgical Recovery: Allow the animals to recover for a set period (e.g., 2 days) before starting treatment.
- Treatment: Randomize the mice and begin daily oral administration of **ODM-203** (e.g., 7, 20, 40 mg/kg) or vehicle for the study duration (e.g., 21 days).



- Endpoint Analysis: At the study's conclusion, euthanize the mice. Excise the primary tumors and weigh them.[4] If applicable, inspect and quantify metastatic lesions in other organs, such as the lungs.[4]
- Data Analysis: Compare the average tumor weights between the treated and control groups to determine efficacy.

Protocol 3: Pharmacodynamic and Immune Modulation Analysis

Objective: To evaluate the in vivo target engagement of **ODM-203** and its effects on the tumor immune microenvironment.

Materials:

- Tumor-bearing mice treated with **ODM-203** or vehicle (from Protocol 1 or 2)
- Reagents for Western blotting (antibodies against p-FGFR, p-FRS2, total FGFR, total FRS2, and loading controls)
- Reagents for flow cytometry (fluorescently-conjugated antibodies against immune cell markers, e.g., CD8, NK cells, PD-1, PD-L1)
- Tissue homogenization and protein extraction buffers
- Flow cytometer

Procedure:

- Sample Collection: At a specified time after the final dose (e.g., 4-24 hours), euthanize the mice and collect tumors and blood samples.[5]
- Western Blotting for Target Inhibition: a. Homogenize a portion of the tumor tissue and extract proteins. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe the membrane with primary antibodies against phosphorylated and total target proteins (e.g., p-FGFR, p-FRS2). d. Visualize the bands and quantify the levels of phosphorylated proteins relative to total proteins to assess target inhibition.



Flow Cytometry for Immune Profiling: a. Process tumor tissue into a single-cell suspension.
 b. Process blood samples, including red blood cell lysis. c. Stain the single-cell suspensions with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD8, CD49b for NK cells) and immune checkpoint proteins (e.g., PD-1, PD-L1). d. Acquire data on a flow cytometer. e. Analyze the data to quantify the percentage and activation status of different immune cell populations within the tumor and in circulation.

Conclusion

ODM-203 is a promising dual FGFR and VEGFR inhibitor with significant antitumor activity in various mouse models when administered orally. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanism of action of **ODM-203** and similar targeted therapies in a preclinical setting. Careful selection of appropriate tumor models and rigorous execution of these experimental procedures are crucial for obtaining reliable and translatable results.

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